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Compound of Interest

Compound Name: Hydroxy-PEG3-CH2-Boc

Cat. No.: B608005 Get Quote

An In-depth Technical Guide to Hydroxy-PEG3-
CH2-Boc
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and applications of Hydroxy-PEG3-CH2-Boc, a heterobifunctional linker molecule of

significant interest in the fields of medicinal chemistry and drug development.

Core Chemical Identity and Structure
Hydroxy-PEG3-CH2-Boc, identified by the CAS number 518044-31-0, is a discrete

polyethylene glycol (dPEG®) derivative. Its structure features a triethylene glycol (PEG3)

spacer, which imparts hydrophilicity, flanked by a terminal hydroxyl (-OH) group and a tert-butyl

protected carboxyl group (-CH2-COO-tBu). The tert-butyloxycarbonyl (Boc) group serves as a

protecting group for the carboxylic acid functionality.

IUPAC Name: tert-butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate[1]

Chemical Structure:

HO-(CH2)2-O-(CH2)2-O-(CH2)2-O-CH2-COO-tBu
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Caption: Chemical structure of Hydroxy-PEG3-CH2-Boc.

Physicochemical and Spectroscopic Properties
The physicochemical properties of Hydroxy-PEG3-CH2-Boc are summarized in the table

below. These properties are essential for its handling, characterization, and use in chemical

synthesis.

Property Value

Molecular Formula C12H24O6

Molecular Weight 264.32 g/mol

CAS Number 518044-31-0

Appearance Colorless to light yellow liquid or semi-solid

Boiling Point 351.2 ± 27.0 °C (Predicted)

Density 1.071 ± 0.06 g/cm³ (Predicted)

pKa 14.36 ± 0.10 (Predicted)

InChI Key YZXRUQCLSBHYHG-UHFFFAOYSA-N

SMILES O=C(OC(C)(C)C)COCCOCCOCCO

Storage Conditions 2-8°C, sealed in a dry environment

Spectroscopic Data:

While specific ¹H NMR and IR spectra for Hydroxy-PEG3-CH2-Boc are not widely available in

public databases, a certificate of analysis for a commercial sample confirms that the ¹H NMR

spectrum is consistent with its chemical structure[2]. Researchers requiring detailed

spectroscopic data are advised to obtain it directly from the supplier.

Applications in Drug Development
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The primary application of Hydroxy-PEG3-CH2-Boc is as a bifunctional linker in the synthesis

of complex therapeutic molecules, most notably Proteolysis Targeting Chimeras (PROTACs).

Role as a PROTAC Linker
PROTACs are heterobifunctional molecules that induce the degradation of specific target

proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule consists of

three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin

ligase, and a linker that connects these two ligands.

The linker is a critical component of a PROTAC, as its length, flexibility, and physicochemical

properties significantly influence the efficacy of the resulting molecule. PEG-based linkers, such

as Hydroxy-PEG3-CH2-Boc, are frequently employed in PROTAC design due to their ability

to:

Enhance Solubility: The hydrophilic nature of the PEG chain can improve the aqueous

solubility of the PROTAC, which is often a challenge for these relatively large and complex

molecules.

Provide Optimal Spacing and Flexibility: The linker must position the target protein and the

E3 ligase in a productive orientation to facilitate the formation of a stable ternary complex

and subsequent ubiquitination of the target protein. The flexibility of the PEG chain allows for

the necessary conformational adjustments.

Modulate Cell Permeability: The overall physicochemical properties of the linker can

influence the ability of the PROTAC to cross cell membranes and reach its intracellular

target.

The diagram below illustrates the general mechanism of action of a PROTAC, highlighting the

central role of the linker.
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Caption: PROTAC mechanism of action.

Experimental Protocols
While a specific, detailed protocol for the synthesis of Hydroxy-PEG3-CH2-Boc is not readily

available in the public domain, its synthesis can be approached through standard organic
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chemistry techniques. A plausible synthetic route would involve the reaction of a suitable

triethylene glycol derivative with a protected form of bromoacetic acid.

Furthermore, a recent patent (WO2024102970A1) describes the use of Hydroxy-PEG3-CH2-
Boc as a starting material in the synthesis of a more complex molecule. The experimental

details from this patent provide a practical example of its handling and reactivity.

General Experimental Workflow for Utilizing Hydroxy-PEG3-CH2-Boc:

The diagram below outlines a general workflow for the incorporation of Hydroxy-PEG3-CH2-
Boc into a PROTAC molecule.
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PROTAC Synthesis Workflow using Hydroxy-PEG3-CH2-Boc
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Caption: Generalized synthetic workflow for PROTAC synthesis.

Note on Boc Deprotection: The tert-butyl protecting group can be readily removed under acidic

conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with

hydrochloric acid (HCl) in dioxane, to reveal the free carboxylic acid for subsequent coupling

reactions.
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Conclusion
Hydroxy-PEG3-CH2-Boc is a valuable and versatile building block for the synthesis of

advanced therapeutic agents, particularly in the rapidly growing field of targeted protein

degradation. Its well-defined structure, hydrophilicity, and bifunctional nature make it an

attractive choice for researchers and drug developers seeking to optimize the properties of

their lead compounds. The information provided in this guide serves as a comprehensive

resource for understanding and effectively utilizing this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

